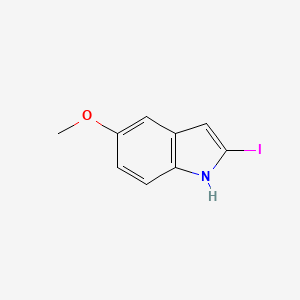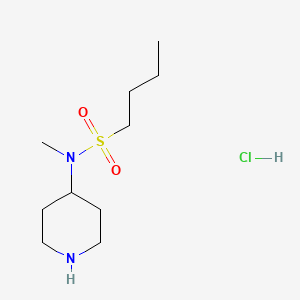
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with a methanamine group and a sulfonyl group attached to a 4-methylpiperazine moiety. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in pharmaceutical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonylation of a phenylmethanamine derivative with a sulfonyl chloride, followed by the introduction of the 4-methylpiperazine group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a useful tool in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of various products, including agrochemicals and materials science applications.
Wirkmechanismus
The mechanism of action of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety can interact with receptor proteins, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)ethanamine
- (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)propanamine
- (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)butanamine
Comparison: Compared to its analogs, (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine exhibits unique properties due to the presence of the methanamine group. This structural difference can influence its reactivity, solubility, and interaction with biological targets. For example, the methanamine group may enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to certain enzymes or receptors. Additionally, the length of the carbon chain in similar compounds can affect their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Eigenschaften
CAS-Nummer |
953730-73-9 |
|---|---|
Molekularformel |
C12H19N3O2S |
Molekulargewicht |
269.37 g/mol |
IUPAC-Name |
[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine |
InChI |
InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)18(16,17)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8,10,13H2,1H3 |
InChI-Schlüssel |
NXYASIGVRFAOGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


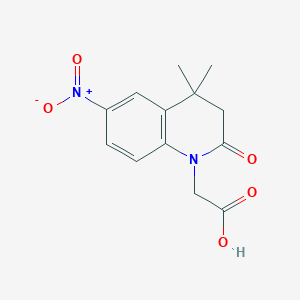
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)




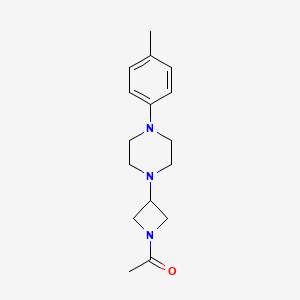

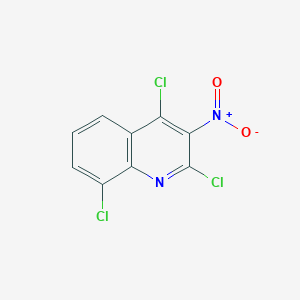
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)

![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
